molecular formula C15H10ClFN4O2S B2696768 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide CAS No. 896324-99-5

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide

Cat. No. B2696768
CAS RN: 896324-99-5
M. Wt: 364.78
InChI Key: NLKLOCHNIVWVMP-UHFFFAOYSA-N
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Description

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H10ClFN4O2S and its molecular weight is 364.78. The purity is usually 95%.
BenchChem offers high-quality 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A series of compounds, including 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide, have been synthesized with the aim of exploring their structural characteristics and potential biological activities. These compounds have undergone detailed structural elucidation using spectroscopic techniques such as H1NMR, MASS Spectra, and IR Spectra, providing insights into their molecular frameworks and the implications for their biological activities (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Screening

Investigations into the antimicrobial properties of various acetamide derivatives, including those related to the chemical compound , have demonstrated significant activity against a range of bacterial and fungal pathogens. These studies highlight the potential of these compounds in developing new antimicrobial agents, addressing the urgent need for novel treatments due to the increasing resistance to existing antibiotics (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Pharmacological Activities

The compound has been a subject of pharmacological interest, particularly in the context of its antiviral activities. Quantum chemical insights into the molecular structure, including natural bond orbital (NBO) analysis and drug likeness evaluations, have been conducted. These studies provide a foundational understanding of the compound's interactions at the molecular level, which is crucial for the development of effective antiviral drugs (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Anticancer Properties

Some novel sulfonamide derivatives, related in structure and function to the compound of interest, have shown promising cytotoxic activity against cancer cell lines, including breast and colon cancer. These findings underscore the potential therapeutic applications of such compounds in cancer treatment, opening avenues for further research into their mechanism of action and efficacy in vivo (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-9-1-6-12-19-14(20-15(23)21(12)7-9)24-8-13(22)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKLOCHNIVWVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide

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